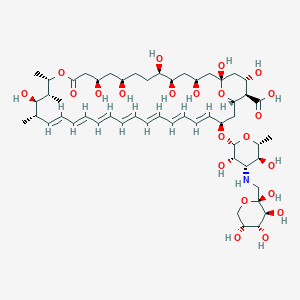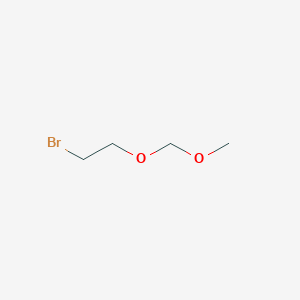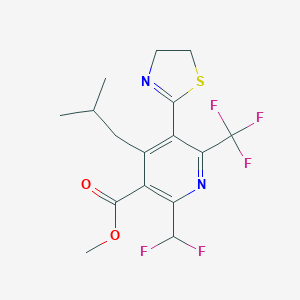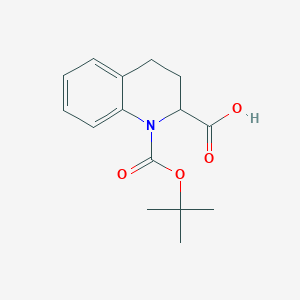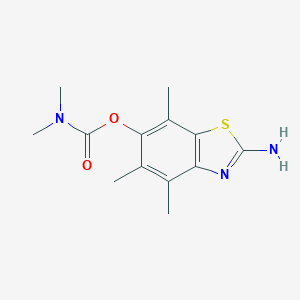
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate, also known as DMBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMBC is a carbamate derivative of benzothiazole and has a molecular formula of C12H16N2O2S.
作用機序
The mechanism of action of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate varies depending on its application. In medicine, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has been shown to induce apoptosis in cancer cells by inhibiting the activity of caspase-3. In agriculture, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate acts as an inhibitor of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects. In materials science, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate exhibits strong fluorescence properties due to its unique molecular structure.
生化学的および生理学的効果
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has been shown to have various biochemical and physiological effects depending on its application. In medicine, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has been shown to inhibit the growth of cancer cells and induce apoptosis. In agriculture, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate acts as a pesticide by disrupting the nervous system of insects. In materials science, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate exhibits strong fluorescence properties, making it an excellent candidate for use as a fluorescent probe.
実験室実験の利点と制限
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which can be achieved with high yield. Another advantage is its unique molecular structure, which makes it an excellent candidate for use as a fluorescent probe. One limitation is its potential toxicity, which can limit its applications in medicine and agriculture. Another limitation is its limited solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate research. In medicine, further studies are needed to explore its potential applications as an anticancer agent. In agriculture, further studies are needed to determine its efficacy as a pesticide against various insect and fungal species. In materials science, further studies are needed to explore its potential applications as a fluorescent probe for various materials. Overall, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has significant potential for various applications, and further research is needed to explore its full potential.
Conclusion:
In conclusion, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has been extensively studied for its potential applications in medicine, agriculture, and materials science. The synthesis of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate is relatively simple, and it exhibits unique biochemical and physiological effects depending on its application. (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has several advantages and limitations for lab experiments, and there are several future directions for (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate research. Overall, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has significant potential for various applications, and further research is needed to explore its full potential.
合成法
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate can be synthesized using various methods, including the reaction of 2-aminobenzothiazole with dimethylcarbamoyl chloride in the presence of triethylamine. Another method involves the reaction of 2-aminobenzothiazole with dimethylcarbamate in the presence of sodium hydride. The synthesis of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate is relatively simple and can be achieved with high yield.
科学的研究の応用
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has been shown to have anticancer, antifungal, and antibacterial properties. In agriculture, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has been used as a pesticide due to its insecticidal and fungicidal properties. In materials science, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has been used as a fluorescent probe due to its unique optical properties.
特性
CAS番号 |
120164-22-9 |
|---|---|
製品名 |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate |
分子式 |
C13H17N3O2S |
分子量 |
279.36 g/mol |
IUPAC名 |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H17N3O2S/c1-6-7(2)10(18-13(17)16(4)5)8(3)11-9(6)15-12(14)19-11/h1-5H3,(H2,14,15) |
InChIキー |
QCWYFARWQRLBKW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)N(C)C)C |
正規SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)N(C)C)C |
同義語 |
Carbamic acid, dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



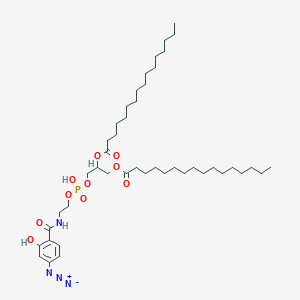
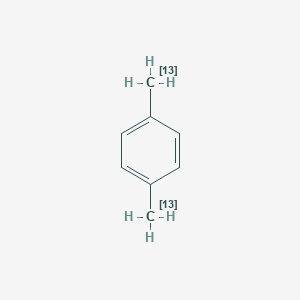
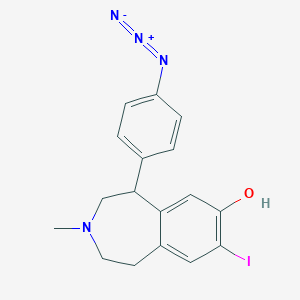
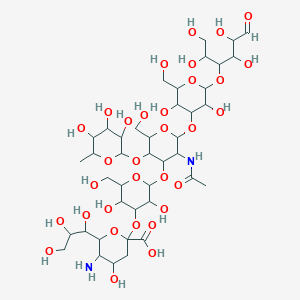

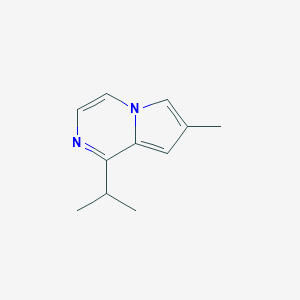
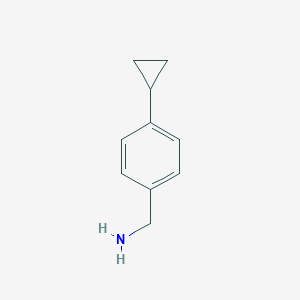
![ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate](/img/structure/B54499.png)
